2-(Pentyloxy)-1,2-diphenylethan-1-one
Description
2-(Pentyloxy)-1,2-diphenylethan-1-one is a ketone derivative featuring a pentyloxy (-O-C₅H₁₁) substituent at the C2 position of a 1,2-diphenylethan-1-one backbone. Structurally, it consists of two phenyl groups attached to a central ethanone moiety, with the pentyloxy group introducing enhanced lipophilicity compared to shorter-chain or polar substituents. The pentyloxy chain likely influences solubility, reactivity, and biological activity, making it relevant for applications in organic synthesis, photochemistry, or medicinal chemistry.
Properties
CAS No. |
22499-13-4 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-pentoxy-1,2-diphenylethanone |
InChI |
InChI=1S/C19H22O2/c1-2-3-10-15-21-19(17-13-8-5-9-14-17)18(20)16-11-6-4-7-12-16/h4-9,11-14,19H,2-3,10,15H2,1H3 |
InChI Key |
HNEIEBFUDVTLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentyloxy)-1,2-diphenylethan-1-one typically involves the reaction of 2-bromo-1,2-diphenylethan-1-one with pentanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the pentyloxy group. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-(Pentyloxy)-1,2-diphenylethan-1-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Pentyloxy)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pentyloxy)-1,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pentyloxy)-1,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Hydroxy-1,2-diphenylethan-1-one (Benzoin; CAS 119-53-9)
2,2-Dimethoxy-1,2-diphenylethan-1-one (Irgacure 651)
2-[(Ethoxycarbonyl)oxy]imino-1,2-diphenylethan-1-one (CAS 71066-97-2)
(Z)-2-((E)-4-Nitrobenzylidene)hydrazone-1,2-diphenylethan-1-one
- Structure : A nitrobenzylidene hydrazone group at C2.
- Properties : Planar hydrazone moiety enables conjugation, enhancing antibacterial activity (e.g., against E. coli and S. aureus) .
- Applications : Antimicrobial agent with demonstrated MIC values of 8–32 µg/mL .
Reactivity and Computational Insights
- Electronic Effects : The pentyloxy group acts as an electron-donating substituent via inductive effects, stabilizing the ketone carbonyl group. In contrast, nitrobenzylidene hydrazone derivatives exhibit electron-withdrawing effects, increasing electrophilicity at the hydrazone nitrogen .
- Antibacterial Activity : Hydrazone derivatives show superior antibacterial performance compared to alkoxy-substituted analogs, attributed to their ability to disrupt bacterial membrane integrity via π-π stacking and hydrogen bonding .
- Photochemical Behavior : Methoxy-substituted derivatives (e.g., Irgacure 651) demonstrate superior photoinitiation efficiency due to extended π-conjugation and lower bond dissociation energies (~70 kcal/mol) compared to pentyloxy analogs .
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